
6-Tert-butyl-2-chloro-3-nitro-5,6,7,8-tetrahydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(tert-Butyl)-2-chloro-3-nitro-5,6,7,8-tetrahydroquinoline is a complex organic compound that belongs to the class of quinolines. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The presence of functional groups such as tert-butyl, chloro, and nitro in this compound imparts unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-Butyl)-2-chloro-3-nitro-5,6,7,8-tetrahydroquinoline typically involves multi-step organic reactions. One common method involves the nitration of 6-(tert-butyl)-2-chloroquinoline followed by hydrogenation to introduce the tetrahydroquinoline moiety. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and hydrogen gas with a palladium catalyst for hydrogenation.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of advanced catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
6-(tert-Butyl)-2-chloro-3-nitro-5,6,7,8-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Strong oxidizing agents like potassium permanganate.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Reduction: 6-(tert-Butyl)-2-amino-3-nitro-5,6,7,8-tetrahydroquinoline.
Oxidation: Various oxidized derivatives depending on the specific conditions used.
Substitution: Substituted quinoline derivatives with different functional groups replacing the chloro group.
Aplicaciones Científicas De Investigación
6-(tert-Butyl)-2-chloro-3-nitro-5,6,7,8-tetrahydroquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-(tert-Butyl)-2-chloro-3-nitro-5,6,7,8-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can participate in substitution reactions, modifying the compound’s activity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
6-(tert-Butyl)-2-chloroquinoline: Lacks the nitro and tetrahydro moieties, resulting in different chemical properties and reactivity.
2-Chloro-3-nitroquinoline: Lacks the tert-butyl and tetrahydro moieties, affecting its stability and biological activity.
6-(tert-Butyl)-3-nitroquinoline: Lacks the chloro and tetrahydro moieties, leading to variations in its chemical behavior.
Uniqueness
6-(tert-Butyl)-2-chloro-3-nitro-5,6,7,8-tetrahydroquinoline is unique due to the combination of its functional groups, which impart distinct chemical properties and reactivity. The presence of the tert-butyl group provides steric hindrance, enhancing the compound’s stability. The chloro and nitro groups contribute to its reactivity, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C13H17ClN2O2 |
|---|---|
Peso molecular |
268.74 g/mol |
Nombre IUPAC |
6-tert-butyl-2-chloro-3-nitro-5,6,7,8-tetrahydroquinoline |
InChI |
InChI=1S/C13H17ClN2O2/c1-13(2,3)9-4-5-10-8(6-9)7-11(16(17)18)12(14)15-10/h7,9H,4-6H2,1-3H3 |
Clave InChI |
GOPXDRRVMFXKQR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1CCC2=NC(=C(C=C2C1)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


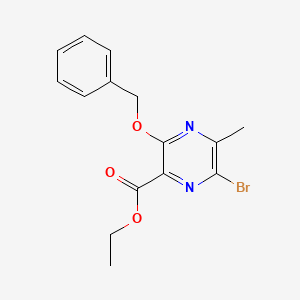
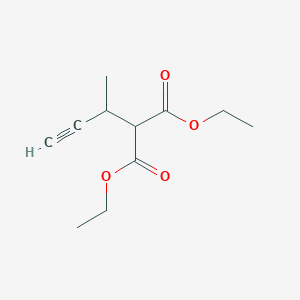

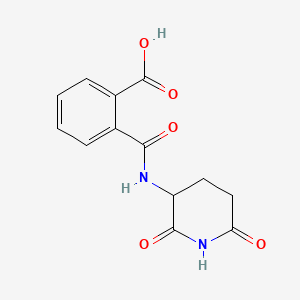
![6Thia-1-azaspiro[3.3]heptane 6,6-dioxide;2,2,2-trifluoroacetic acid](/img/structure/B13919789.png)
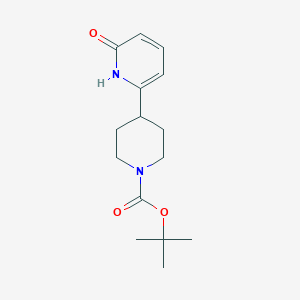
![(E)-3-[4-(Dimethylamino)styryl]-5,5-dimethyl-2-cyclohexenone](/img/structure/B13919805.png)

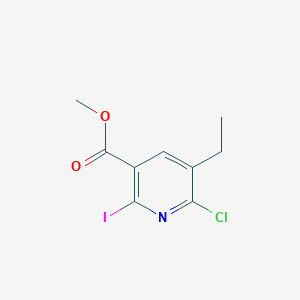
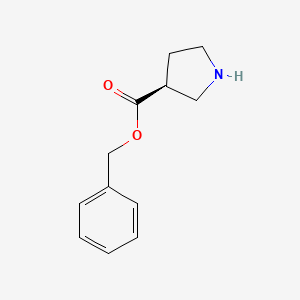
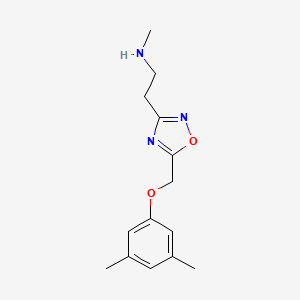

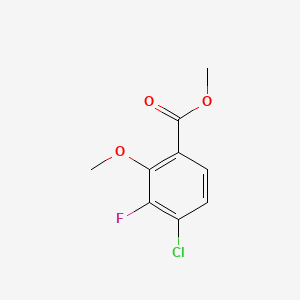
![(2R,3R,4S,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13919856.png)
